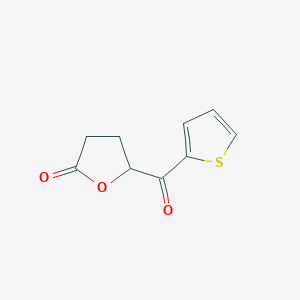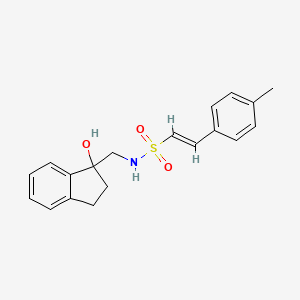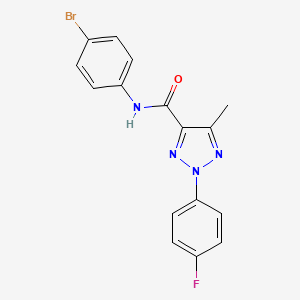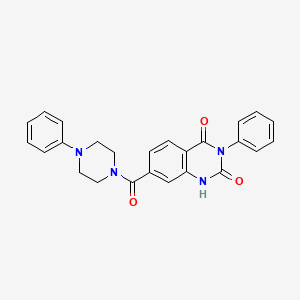
5-(Thiophene-2-carbonyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophene-2-carbonyl)oxolan-2-one, also known as 2-Oxo-1,3-dioxolane-5-thiocarboxylic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both sulfur and oxygen atoms in its molecular structure.
Wissenschaftliche Forschungsanwendungen
Thiyl Radicals in Organic Synthesis
The study by Dénès et al. (2014) provides insight into the role of thiyl radicals in organic synthesis, particularly in the formation of complex structures like 1,2-dioxolanes through radical reactions. The research elaborates on the selective addition of thiyl radicals to conjugated dienes and the stereoselective cyclization processes, which are crucial for synthesizing structurally complex endoperoxides with potential antimalarial activity (Dénès, Pichowicz, Povie, & Renaud, 2014).
Green Chemistry Approaches
Yadav and Yadav (2015) reported a visible-light-induced synthesis of 5-aryl-2-imino-1,3-oxathiolanes from styrenes, showcasing an environmentally friendly methodology. This protocol highlights the formation of C–S bonds followed by intramolecular C–O heterocyclization, using air and visible light as green reagents, underscoring the application of thiophene derivatives in sustainable chemical processes (Yadav & Yadav, 2015).
Synthesis and Structural Characterization
Dai, Day, and Noftle (2003) focused on the synthesis and structural characterization of thiophene imides, exploring the effects of carbonyl group orientation on the acidity and polymerization potential of these compounds. This research contributes to a better understanding of the structural properties of thiophene derivatives, which is essential for designing materials with specific electronic and optical properties (Dai, Day, & Noftle, 2003).
Novel Reagents and Polymer Synthesis
The work by Ramage et al. (1984) on the application of 1-oxo-1-chlorophospholane as a novel reagent for peptide bond formation illustrates the utility of thiophene derivatives in facilitating complex biochemical reactions, thereby expanding the toolkit for peptide synthesis (Ramage, Ashton, Hopton, & Parrott, 1984).
Electrochromic Polymers and Organic Electronics
The development of high-contrast electrochromic polymers based on alkyl-derivatized poly(3,4-ethylenedioxythiophenes) by Sankaran and Reynolds (1997) showcases the application of thiophene derivatives in creating advanced materials for organic electronics. These polymers exhibit significant changes in coloration and transparency upon electrical stimulation, demonstrating the potential of thiophene-based materials in smart window technologies and electronic displays (Sankaran & Reynolds, 1997).
Eigenschaften
IUPAC Name |
5-(thiophene-2-carbonyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-8-4-3-6(12-8)9(11)7-2-1-5-13-7/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAACCVKWVSDZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)

![7-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973131.png)




![N-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2973138.png)
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2973139.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B2973141.png)
![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2973142.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2973143.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2973146.png)
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2973147.png)